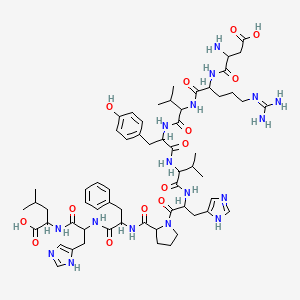

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

Beschreibung

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic heterochiral peptide composed of alternating D- and L-amino acid residues. Its sequence includes aspartic acid (Asp), arginine (Arg), valine (Val), tyrosine (Tyr), histidine (His), proline (Pro), phenylalanine (Phe), and leucine (Leu). The alternating chirality (DL configuration) may enhance metabolic stability compared to homochiral peptides, as non-natural D-amino acids resist enzymatic degradation .

Eigenschaften

Molekularformel |

C61H87N17O14 |

|---|---|

Molekulargewicht |

1282.4 g/mol |

IUPAC-Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C61H87N17O14/c1-32(2)22-46(60(91)92)75-54(85)44(25-37-28-65-30-68-37)71-53(84)42(23-35-12-8-7-9-13-35)72-56(87)47-15-11-21-78(47)59(90)45(26-38-29-66-31-69-38)74-58(89)50(34(5)6)77-55(86)43(24-36-16-18-39(79)19-17-36)73-57(88)49(33(3)4)76-52(83)41(14-10-20-67-61(63)64)70-51(82)40(62)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,82)(H,71,84)(H,72,87)(H,73,88)(H,74,89)(H,75,85)(H,76,83)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67) |

InChI-Schlüssel |

HYGBEAAGLVPDGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol (BME) sind gängige Reduktionsmittel.

Substitution: Aminosäurederivate mit Schutzgruppen werden in der SPPS verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation zur Bildung von Disulfid-verknüpften Peptiden führen, während die Substitution zu Peptiden mit veränderten Sequenzen und Eigenschaften führen kann.

Wissenschaftliche Forschungsanwendungen

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Untersucht wegen seiner Rolle im Renin-Angiotensin-System und seinen Auswirkungen auf die Blutdruckregulation.

Medizin: Als potenzieller Wirkstoff für Bluthochdruck und Herz-Kreislauf-Erkrankungen erforscht.

Industrie: Zur Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH beinhaltet seine Umwandlung in Angiotensin II durch das Angiotensin-Converting-Enzym (ACE). Angiotensin II bindet an Angiotensin-Rezeptoren, was zu Vasokonstriktion und erhöhtem Blutdruck führt. Dieses Peptid beeinflusst auch die Freisetzung von Aldosteron, das den Natrium- und Wasserhaushalt im Körper reguliert.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties .

Wissenschaftliche Forschungsanwendungen

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. This peptide also influences the release of aldosterone, which regulates sodium and water balance in the body .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

Key Observations :

- Charge Distribution : The target compound has a higher arginine (Arg) and histidine (His) content compared to the lysine (Lys)-rich peptide in , which may alter its binding affinity for negatively charged targets like DNA or lipid membranes .

- Non-Standard Residues: Compounds like H-DL-Lys-DL-Tyr-DL-xiIle... incorporate xiIle (a modified isoleucine), which may enhance steric hindrance or alter solubility .

- N-Terminal Modifications : ’s peptide includes pyroglutamate (Pyr), a cyclized glutamic acid derivative that improves proteolytic resistance, whereas the target compound uses a standard Asp residue at the N-terminal .

Table 2: Hypothesized Bioactivity Based on Residue Composition

Research Findings :

- Antimicrobial Potential: The target’s Arg and His residues are associated with cationic antimicrobial peptides (CAMPs), which disrupt bacterial membranes. However, its shorter chain length (13 residues) compared to ’s 28-residue peptide may limit broad-spectrum activity .

- Metabolic Stability : Proline (Pro) in the target compound may introduce conformational rigidity, reducing protease accessibility. However, the absence of Pyr or xiIle modifications likely makes it less stable than or 3’s peptides .

Biologische Aktivität

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic peptide composed of various amino acids in their DL forms. This compound is primarily studied for its biological activities, particularly in relation to cardiovascular health and other physiological processes. Understanding its biological activity can provide insights into potential therapeutic applications.

Composition and Synthesis

The peptide consists of the following amino acids:

- Aspartic Acid (Asp)

- Arginine (Arg)

- Valine (Val)

- Tyrosine (Tyr)

- Histidine (His)

- Proline (Pro)

- Phenylalanine (Phe)

- Leucine (Leu)

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to a growing chain. The process involves coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by deprotection steps to yield the final product.

Cardiovascular Effects

Research indicates that peptides similar to H-DL-Asp-DL-Arg-DL-Val-DL-Tyr exhibit significant interactions with the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance. The presence of arginine and histidine residues may enhance binding to negatively charged surfaces, facilitating interactions with various receptors involved in cardiovascular regulation .

Antihypertensive Properties

Several studies have demonstrated that peptides derived from amino acid sequences can exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE). The structure of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr suggests that it may similarly inhibit ACE, thereby lowering blood pressure .

The mechanism through which H-DL-Asp-DL-Arg-DL-Val-DL-Tyr exerts its biological effects involves:

- Receptor Binding : The peptide may bind to specific receptors, modulating signaling pathways.

- Enzyme Interaction : It can interact with enzymes like ACE, inhibiting their activity and influencing physiological responses.

Study on Antihypertensive Activity

A study investigating marine-derived peptides found that specific sequences could significantly inhibit ACE activity, demonstrating a correlation between peptide structure and biological efficacy. This suggests that H-DL-Asp-DL-Arg-DL-Val-DL-Tyr could exhibit similar properties due to its structural composition .

Research on Bioactive Peptides in Cosmetics

Another investigation highlighted the potential of bioactive peptides in cosmetic applications due to their ability to modulate inflammatory responses and promote skin health. While not directly related to H-DL-Asp-DL-Arg-DL-Val-DL-Tyr, this research underscores the versatility of peptides in various fields, including dermatology and cosmetics .

Comparative Analysis of Peptides

| Peptide Sequence | Biological Activity | Source |

|---|---|---|

| H-DL-Asp-DL-Arg | Antihypertensive | Synthetic |

| Marine Peptides | Antioxidative, ACE-inhibitory | Marine Sources |

| Bioactive Cosmetic Peptides | Anti-inflammatory | Various Sources |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.